4-Pentyloxolan-2-one
Description
Structural Classification and Context within Oxolanone Chemistry
4-Pentyloxolan-2-one belongs to the class of organic compounds known as oxolanones, which are heterocyclic molecules featuring a five-membered ring containing one oxygen atom and a ketone group. ontosight.aiontosight.ai The oxolanone structure is synonymous with a tetrahydrofuranone ring. ontosight.ai Specifically, this compound is a γ-lactone, meaning the ester linkage forms a five-membered ring. solubilityofthings.com
The nomenclature of this compound can vary in scientific literature. While the name this compound is used, it is more commonly known by its trivial name, γ-nonalactone. guidechem.comthegoodscentscompany.comfraterworks.com The systematic IUPAC name is typically given as 5-pentyloxolan-2-one, which reflects the numbering of the atoms in the heterocyclic ring starting from the ester oxygen. fraterworks.comvulcanchem.comnih.gov The structure consists of a saturated five-membered oxolane ring with a carbonyl group at the second position and a pentyl group attached to the fifth carbon. solubilityofthings.comvulcanchem.com This structure results in a molecular formula of C₉H₁₆O₂. vulcanchem.com The chiral center at the carbon atom bearing the pentyl group means the compound can exist as stereochemical variants, such as the (S)-enantiomer. vulcanchem.comnih.gov
The fundamental oxolanone framework is shared with other important compounds, such as oxolan-2-one itself, which is commonly known as γ-butyrolactone. cmdm.tw This structural relationship places this compound within a well-studied family of compounds valued for their chemical reactivity and biological relevance.
Table 1: Chemical Identification and Properties of this compound This interactive table summarizes the key identifiers and physicochemical properties of the compound.
| Property | Value |
|---|---|
| IUPAC Name | 5-pentyloxolan-2-one vulcanchem.comnih.gov |
| Synonyms | This compound guidechem.com, γ-Nonalactone chemicalbook.com, Aldehyde C-18 fraterworks.comchemicalbook.com, Dihydro-5-pentyl-2(3H)-furanone thegoodscentscompany.com |
| Molecular Formula | C₉H₁₆O₂ vulcanchem.com |
| Molecular Weight | 156.22 g/mol vulcanchem.comnih.gov |
| CAS Number | 104-61-0 chemicalbook.com |
| Appearance | Colorless to pale yellow liquid vulcanchem.comchemicalbook.com |
Historical Overview of Research Trajectories for Lactone Derivatives
The study of lactones dates back to 1844, when the French chemist Théophile-Jules Pelouze first coined the term for a compound derived from lactic acid. wikipedia.org The name was later generalized by German chemist Wilhelm Rudolph Fittig in 1880 to encompass all intramolecular carboxylic esters. wikipedia.org Early research on lactone derivatives was primarily focused on their isolation from natural products and the elucidation of their structures. numberanalytics.com this compound (as γ-nonalactone) was identified as a naturally occurring volatile compound in bourbon whiskey, various fruits like pineapple and blackberry, and other foods. chemicalbook.com
The trajectory of lactone research evolved from simple isolation to complex chemical synthesis. Initial synthetic methods were often inefficient, requiring harsh reaction conditions and resulting in low yields. numberanalytics.com A significant shift occurred in the latter half of the 20th century, with a growing focus on understanding the biosynthesis of these compounds. During the 1990s, for instance, chirospecific analyses and studies involving labeled fatty acids were employed to unravel the intricate biosynthetic pathways in microorganisms. mdpi.com This foundational work paved the way for modern biotechnological production methods.
Current Research Landscape and Emerging Areas for this compound Studies
Contemporary research on this compound and related lactones is heavily influenced by the principles of green chemistry. A major focus is the development of sustainable synthesis methods that move away from traditional chemical processes reliant on harsh catalysts and non-renewable resources. tuhh.de Biocatalysis has emerged as a key technology in this area. nih.gov
Several biocatalytic strategies are being explored for lactone synthesis, including:
Baeyer-Villiger oxidations: This involves the use of Baeyer-Villiger monooxygenases (BVMOs) to convert cyclic ketones into lactones. nih.govnih.gov
Oxidative lactonization of diols: Enzymes such as alcohol dehydrogenases (ADHs) are used to catalyze the oxidation of diols to form the corresponding lactones. nih.govresearchgate.net
Reductive cyclization of ketoesters: This method provides another enzymatic route to chiral lactones. nih.govnih.gov
For this compound specifically, microbial biosynthesis is a prominent area of study. The yeast Yarrowia lipolytica, for example, is well-established for its ability to produce γ-decalactone through the biotransformation of ricinoleic acid from castor oil. mdpi.com Similar principles are applied to the production of γ-nonalactone.
Beyond synthesis, current research investigates novel applications for this compound. Studies have explored its efficacy as a multi-species lure for grain beetle pests, highlighting its potential significance in agricultural science. vulcanchem.comchemicalbook.com Furthermore, its role in food chemistry is actively being investigated, with studies quantifying its contribution to the aroma profiles of complex products such as red wine and chocolate fillings. acs.orgmdpi.com
Table 2: Overview of Major Synthesis Routes for γ-Lactones This interactive table outlines common methods for the synthesis of γ-lactones like this compound.
| Synthesis Route | Description | Key Reagents/Catalysts |
|---|---|---|
| Intramolecular Esterification | Acid-catalyzed cyclization of the corresponding 4-hydroxycarboxylic acid (e.g., 4-hydroxynonanoic acid). vulcanchem.comscentree.co | Concentrated sulfuric acid vulcanchem.comscentree.co |
| Radical-Initiated Condensation | Reaction between an alkene (e.g., acrylic acid) and an alcohol (e.g., hexanol). vulcanchem.comscentree.co | Peroxide initiators (e.g., ditertiary butyl peroxide) vulcanchem.com |
| Malonic Synthesis | A multi-step process starting with malonic acid and an aldehyde (e.g., heptaldehyde) to form an unsaturated acid, followed by cyclization. sciencemadness.org | Malonic acid, heptaldehyde, triethylamine (B128534) sciencemadness.org |
| Biocatalytic Routes | Use of enzymes or whole-cell microorganisms to perform selective transformations, such as the biotransformation of fatty acids. mdpi.comnih.gov | Yeasts (Saccharomyces, Yarrowia), isolated enzymes (BVMOs, ADHs) vulcanchem.commdpi.com |
Significance of this compound in Contemporary Chemical Science
The significance of this compound in modern chemical science is multifaceted. Its most prominent role is in the flavor and fragrance industry, where it is highly valued for its strong, creamy, coconut-like aroma. fraterworks.comchemicalbook.com It is widely used in the formulation of flavors for food products and in perfumery, often under the designation FEMA 2781. vulcanchem.comchemicalbook.com
In the field of organic synthesis, it serves as a valuable building block and a target molecule for the development of new synthetic methodologies. solubilityofthings.comnumberanalytics.com Its structure makes it a useful intermediate for creating more complex molecules. solubilityofthings.com
The compound is also an important subject in the advancement of green chemistry and biotechnology. Research into its microbial biosynthesis contributes to the broader goal of creating sustainable industrial processes for producing valuable chemicals from renewable feedstocks. mdpi.com The study of related platform chemicals like γ-valerolactone (GVL), which is being investigated as a green solvent and a precursor to biofuels, further underscores the importance of this class of γ-lactones. rsc.orgmdpi.comresearchgate.net This context suggests potential for developing new applications for this compound and its derivatives in the future bio-based economy.
Structure
2D Structure
3D Structure
Properties
CAS No. |
55881-98-6 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-pentyloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-8-6-9(10)11-7-8/h8H,2-7H2,1H3 |
InChI Key |
KLOKEKBLBOCWBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(=O)OC1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Pentyloxolan 2 One
Established Synthetic Routes and Reaction Pathways
Traditional methods for synthesizing 4-pentyloxolan-2-one have laid the groundwork for more advanced and efficient protocols. These established routes often involve multi-step sequences and are characterized by their reliability and scalability.
Multi-Step Synthesis Strategies for the Oxolanone Core
The construction of the oxolanone (γ-butyrolactone) ring is a cornerstone of this compound synthesis. Multi-step strategies often commence from simple, readily available starting materials, progressively building the carbon framework and introducing the necessary functional groups for the final lactonization step.
One common multi-step approach involves the use of malonic acid and a suitable aldehyde. For instance, the synthesis of γ-nonalactone can be achieved from heptanal (B48729) and malonic acid in a two-step process involving a Knoevenagel condensation followed by cyclization. prezi.com The initial reaction, facilitated by a base like triethylamine (B128534), forms a β,γ-unsaturated acid. Subsequent treatment with a strong acid, such as sulfuric acid, induces intramolecular cyclization to yield the target lactone. prezi.com
Another illustrative multi-step synthesis starts with the free-radical halogenation of an alkane, followed by elimination to form an alkene, and subsequent oxidative cleavage to yield an aldehyde. libretexts.org This aldehyde can then undergo further transformations to build the required carbon chain before the final lactonization.
A general and widely applicable method for γ-butyrolactone synthesis is the intramolecular esterification of a γ-hydroxybutanoic acid derivative. mdpi.comnumberanalytics.com This approach is versatile, though it requires the prior synthesis of the hydroxy acid precursor, which can involve several steps.
Table 1: Example of a Multi-Step Synthesis of this compound
| Step | Reactants | Reagents and Conditions | Product | Reference |
| 1 | Heptanal, Malonic acid | Triethylamine, Heat | 3-Nonenoic acid | prezi.com |
| 2 | 3-Nonenoic acid | H₂SO₄, Heat | This compound | prezi.com |
Convergent and Divergent Approaches to this compound
Convergent and divergent synthetic strategies offer elegant pathways to construct complex molecules like this compound and its analogs.
A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the final stages. While specific convergent syntheses for this compound are not extensively detailed in the provided literature, the general principle can be applied. For example, a fragment containing the pentyl side chain could be coupled with a four-carbon fragment that can be readily converted into the lactone ring.
Divergent synthesis , on the other hand, allows for the creation of a library of related compounds from a common intermediate. figshare.comnih.gov This is particularly useful for exploring structure-activity relationships or generating a range of flavor and fragrance compounds. Starting from a common precursor, different reaction pathways can be employed to introduce various substituents on the γ-butyrolactone core. For instance, a β-functionalized indolin-2-one-derived aliphatic acid can be used in formal [3+2] annulations to create a diverse range of spirooxindole γ-butyrolactones. figshare.com A metal-controlled divergent protocol for the synthesis of α- and β-substituted γ-butyrolactones has also been developed through the intramolecular coupling of epoxides with alcohols, where the choice of metal catalyst dictates the regioselectivity. researchgate.netacs.org
Novel and Evolving Synthetic Protocols
Recent advancements in organic synthesis have led to the development of more efficient, selective, and sustainable methods for preparing this compound. These novel protocols often employ catalysis and adhere to the principles of green chemistry.
Asymmetric Synthesis of Chiral this compound
Since this compound possesses a chiral center at the C4 position, the synthesis of its enantiomerically pure forms, (S)- and (R)-4-pentyloxolan-2-one, is of significant interest, as the enantiomers can exhibit different sensory properties. tum.de Asymmetric synthesis aims to produce a single enantiomer with high enantiomeric excess (ee).
Rhodium-catalyzed asymmetric hydroformylation of α-substituted acrylic acid derivatives provides an efficient route to chiral β-chiral linear aldehydes, which can then be converted to chiral γ-butyrolactones. acs.org For example, using a Rh/(S,S)-DTBM-YanPhos complex, high yields and enantioselectivities (up to 96% ee) have been achieved. acs.org Similarly, Rh-catalyzed enantioselective anti-Markovnikov hydroformylation of 1,1-disubstituted allylic alcohols, using a chiral hybrid phosphorus ligand, can produce chiral lactones with up to 93% ee. acs.org
Ruthenium-catalyzed asymmetric hydrogenation of aroylacrylic acids using a RuPHOX-Ru catalyst is another powerful method for synthesizing chiral γ-lactones with high yields and up to 93% ee. researchgate.net This approach has the advantage of reducing both the C=C and C=O double bonds in a single step. researchgate.net
Table 2: Catalysts for Asymmetric Synthesis of Chiral γ-Lactones
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| Rh/(S,S)-DTBM-YanPhos | α-Substituted acrylates | β-Chiral linear aldehydes (precursor to γ-lactones) | Up to 96% | acs.org |
| Chiral hybrid phosphorus ligand/Rh | 1,1-Disubstituted allylic alcohols | Chiral γ-lactones | Up to 93% | acs.org |
| RuPHOX-Ru | Aroylacrylic acids | Chiral γ-lactones | Up to 93% | researchgate.net |
Catalytic Synthesis Approaches for Enhanced Efficiency
Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Several catalytic systems have been developed for the synthesis of γ-lactones, including this compound.
Ruthenium-based catalysts have shown significant utility. For instance, ruthenium complexes can catalyze the cyclic carbonylation of allenyl alcohols to produce γ- and δ-lactones with high selectivity. acs.orgfigshare.comnih.gov Ring-closing metathesis (RCM) using Grubbs' catalysts, which are ruthenium-based, is another powerful technique for forming cyclic structures, including lactones, from diene precursors. numberanalytics.comorganic-chemistry.orgacs.orgeurjchem.comrsc.org The first-generation Grubbs' catalyst has been shown to be effective in the RCM of methallyl acrylates to yield 4-methyl-5-alkyl-2(5H)-furanones. organic-chemistry.org
Rhodium catalysts are widely used in hydroformylation reactions, which can be a key step in the synthesis of lactone precursors. acs.orgnih.govresearchgate.net Rhodium-catalyzed hydroformylation of olefins, followed by oxidation and cyclization, is a viable route to γ-butyrolactones.
Palladium catalysts have also been employed in the synthesis of γ-lactones from homoallylic alcohols in a one-step process with good yields and high chemoselectivity. researchgate.net
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of this compound.
One key aspect of green chemistry is the use of renewable feedstocks . There is growing interest in producing γ-lactones from biomass. acs.org For example, γ-valerolactone (GVL), a related and important platform chemical, can be produced from levulinic acid, which is derived from cellulosic biomass. acs.org The synthesis of γ-nonalactone can also be approached from bio-based starting materials.
The use of environmentally benign solvents is another important principle. γ-Valerolactone itself is considered a green solvent and has been used as a reaction medium for hydroformylation reactions. researchgate.netchemrxiv.org Water has also been explored as a solvent for organic reactions, and the preparation of α-hydroxy-γ-lactones in water has been reported as a green synthetic route. rsc.org
Catalytic processes , as discussed in the previous section, are inherently greener than stoichiometric reactions as they reduce waste. numberanalytics.compkusz.edu.cn Furthermore, biocatalysis , using enzymes such as lipases, offers a highly selective and environmentally friendly method for lactonization reactions under mild conditions. numberanalytics.com The biotransformation of fatty acids by yeasts is another promising avenue for the sustainable production of lactones. mdpi.com
A Chinese patent describes a method for synthesizing γ-nonalactone from n-hexanol and acrylic acid, which can be considered a more atom-economical approach compared to multi-step syntheses with protecting groups. google.comgoogle.com
Flow Chemistry and Continuous Processing for Scalable Production
The transition from batch to continuous flow chemistry represents a significant advancement for the scalable production of specialty chemicals like this compound. This methodology offers enhanced safety, improved heat and mass transfer, and greater process control, making it highly suitable for industrial-scale synthesis.
While specific literature on the continuous flow synthesis of this compound is limited, extensive research on the structurally similar γ-valerolactone (GVL) provides a robust framework for its potential implementation. rsc.orgresearchgate.netroyalsocietypublishing.org Continuous-flow reactors, such as the H-Cube® system, have been effectively used for the heterogeneous catalyzed synthesis of GVL from levulinic acid (LA) and its esters. rsc.orgroyalsocietypublishing.org These processes typically involve hydrogenation and subsequent cyclization.
Key findings from GVL studies demonstrate that catalysts like Ruthenium on carbon (Ru/C) and Palladium on carbon (Pd/C) are highly effective under continuous flow conditions. rsc.orgresearchgate.net For instance, using a 5% Ru/C catalyst in an H-Cube® reactor at 100°C and 100 bar H₂ pressure resulted in high yields and productivity of GVL. rsc.orgresearchgate.net The efficiency of these systems is often influenced by the solvent, pressure, and flow rate, with water being an environmentally benign and effective medium. royalsocietypublishing.org The application of flow chemistry can significantly accelerate the production of valuable bioderived molecules. acs.org The stability and reusability of catalysts are also enhanced in continuous systems, as demonstrated in the production of GVL using MOF-derived mixed metal oxide catalysts. rsc.org
These established protocols for GVL strongly suggest that similar continuous-flow hydrogenation and lactonization processes could be adapted for the large-scale, efficient, and safe production of this compound from suitable precursors like 4-oxononanoic acid or its esters.
Table 1: Exemplary Conditions for γ-Valerolactone (GVL) Synthesis in Continuous Flow Reactors
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|---|
| 5% Ru/C | Levulinic Acid (LA) | 100 | 100 | Water | High productivity (0.83 mol GVL g metal⁻¹ h⁻¹) achieved. | researchgate.netroyalsocietypublishing.org |
| 10% Pd/C | Levulinic Acid (LA) | 100 | 100 | Water | Lower productivity (0.2 mol GVL g metal⁻¹ h⁻¹) compared to Ru/C. | researchgate.netroyalsocietypublishing.org |
| Al2O3–ZrO2/C (MOF-derived) | Methyl Levulinate (ML) | 200 | Not specified | 2-propanol | Achieved 80% conversion and 72% yield in 30 minutes. | rsc.org |
Precursor Chemistry and Intermediate Reactivity in this compound Synthesis
The most direct precursor to this compound is 4-hydroxynonanoic acid. The synthesis of the target lactone is typically achieved through the intramolecular esterification (lactonization) of this hydroxy acid. vulcanchem.comscentree.co This reaction is generally catalyzed by a strong acid, such as concentrated sulfuric acid, which facilitates the cyclization to form the stable five-membered lactone ring. vulcanchem.comscentree.co
Another well-documented synthetic route involves a malonic synthesis approach starting from heptaldehyde. sciencemadness.org In this method, heptaldehyde is reacted with malonic acid in the presence of a base like triethylamine. This sequence first forms a β,γ-unsaturated acid (non-2-enoic acid derivative). Subsequent treatment of this unsaturated acid with a strong acid induces cyclization to the γ-lactone. sciencemadness.org
Other strategies for γ-lactone synthesis that could be applied involve the transformation of different functional groups. For example, methods like the oxidation of corresponding diols or the carbonylation of unsaturated alcohols are established routes for forming γ-butyrolactone scaffolds. mdpi.com An epoxide can also serve as a three-atom building block in an annulation strategy with a suitable carbon nucleophile to construct the lactone ring. mdpi.com
Table 2: Key Intermediates and Transformations in this compound Synthesis
| Precursor(s) | Key Intermediate | Transformation Reaction | Product | Reference |
|---|---|---|---|---|
| Heptanal, Malonic Acid | Non-2-enoic acid derivative | Acid-catalyzed intramolecular addition/cyclization | This compound | sciencemadness.org |
| (Appropriate C9 precursor) | 4-Hydroxynonanoic acid | Acid-catalyzed intramolecular esterification (Lactonization) | This compound | vulcanchem.comscentree.co |
The carbon atom at position 4 of the oxolanone ring in this compound is a stereocenter. Therefore, controlling the stereochemistry during the synthesis is crucial for producing specific enantiomers, which can have different biological or sensory properties.
Several strategies have been developed for stereocontrol in the synthesis of γ-lactones. Halolactonization, particularly iodolactonization, is a powerful method for controlling the stereochemistry of the cyclization step. beilstein-journals.orgnih.gov This reaction proceeds through a halonium ion intermediate, and the subsequent intramolecular attack by the carboxylate often occurs in a stereospecific manner, leading to a high degree of diastereoselectivity. beilstein-journals.org
The use of chiral auxiliaries attached to the precursor molecule can effectively direct the stereochemical outcome of a reaction. For instance, N-allyl-(S)-2-(methoxymethyl)pyrrolidine has been used as a chiral auxiliary in an aza-Claisen rearrangement to generate chiral amides, which are then converted to α-fluoro-γ-lactones with high diastereoselectivity via iodolactonization. beilstein-journals.org The coordinating oxygen atom in the auxiliary is believed to exert significant stereochemical control. beilstein-journals.org
Furthermore, Lewis acids can play a critical role in controlling stereochemistry. In some reactions, the coordination of a Lewis acid to an oxygen-containing functional group on the precursor can block one face of the molecule, forcing an incoming reagent to attack from the less hindered side, thereby ensuring a specific stereochemical configuration. beilstein-journals.org Chemoenzymatic strategies, which combine chemical and enzymatic reactions, have also emerged as a powerful approach for achieving high enantio- and diastereoselectivity in γ-lactone synthesis. nih.gov
Table 3: Strategies for Stereochemical Control in γ-Lactone Synthesis
| Strategy | Description | Typical Reagents/Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Halolactonization | Stereospecific cyclization of an unsaturated carboxylic acid via a halonium intermediate. | I₂, NaHCO₃ | High diastereoselectivity in ring formation. | beilstein-journals.orgnih.gov |
| Chiral Auxiliaries | A removable chiral group on the precursor directs the stereochemistry of a key bond-forming step. | (S)-2-(methoxymethyl)pyrrolidine | Enables asymmetric synthesis and production of enantiomerically pure compounds. | beilstein-journals.org |
| Lewis Acid Catalysis | A Lewis acid coordinates to the substrate to control the facial selectivity of a reaction. | Yb(OTf)₃ | Can induce high stereoselectivity in rearrangement or addition reactions. | beilstein-journals.org |
| Chemoenzymatic DKR | Combines a chemical reaction (e.g., N-heterocyclic carbene catalysis) with an enzymatic dynamic kinetic resolution. | NHC catalyst, Ketoreductase (KRED) | Provides access to highly enantioenriched products from racemic starting materials. | nih.gov |
Computational Design and Optimization of Synthetic Pathways for this compound
Computational chemistry has become an indispensable tool for the rational design and optimization of synthetic pathways. By modeling molecules and reactions, it is possible to predict outcomes, understand mechanisms, and screen for optimal conditions, thereby accelerating experimental work and reducing costs.
For the synthesis of lactones like this compound, computational methods can be applied in several key areas. Theoretical calculations can explain the origin of stereoselectivity in reactions, for example, by analyzing the energy profiles of different reaction pathways leading to various stereoisomers. researchgate.net This insight is crucial for designing syntheses that favor the desired product.
Computational screening is a powerful technique for catalyst and monomer selection. In the context of targeted synthesis, virtual libraries of catalysts or functional monomers can be screened against a template molecule (e.g., a precursor to this compound) to identify candidates with the highest binding affinity or predicted catalytic activity. nih.govbiolscigroup.us This approach has been successfully used in the design of molecularly imprinted polymers (MIPs) for lactones, where computational protocols rapidly screen monomers to determine the best candidates for creating high-affinity synthetic receptors. biolscigroup.us
Furthermore, mathematical modeling of reaction kinetics can optimize process parameters. For complex reactions like polymerization or catalytic cycles, kinetic models can simulate the effect of temperature, concentration, and catalyst loading on reaction rates and product distribution. researchgate.net Such models help in designing experiments and scaling up reactions efficiently. For instance, in the ring-opening polymerization of lactones, modeling has been used to predict molecular weight and conversion, helping to optimize the process for desired polymer properties. researchgate.net
Table 4: Applications of Computational Methods in Lactone Synthesis
| Computational Application | Methodology | Objective | Example/Benefit | Reference |
|---|---|---|---|---|
| Mechanistic Studies | DFT Calculations, Energy Profiling | Understand reaction pathways and the origin of selectivity. | Explains stereoselectivity in cycloaddition reactions to form lactone precursors. | researchgate.net |
| Catalyst/Monomer Screening | Virtual Screening, Binding Energy Calculations | Identify optimal catalysts or functional monomers for a target molecule. | Rapidly selects monomers for high-affinity molecularly imprinted polymers for lactones. | biolscigroup.us |
| Reaction Optimization | Kinetic Modeling, Process Simulation | Predict the effect of reaction conditions on yield and product properties. | Optimizes polymerization of lactides to achieve target molecular weight and conversion. | researchgate.net |
| Drug/Inhibitor Design | Molecular Docking, Structure-Based Design | Design novel bioactive molecules based on a lactone scaffold. | Rational design of resorcylic acid lactone analogues as covalent kinase inhibitors. | nih.gov |
Chemical Reactivity and Transformation of 4 Pentyloxolan 2 One
Ring-Opening Reactions and Polymerization Pathways
The cleavage of the endocyclic ester bond in 4-pentyloxolan-2-one is a primary pathway for its transformation. This can be achieved through polymerization, leading to polyesters, or through simple nucleophilic attack to yield small-molecule derivatives.
The ring-opening polymerization (ROP) of γ-butyrolactones, including this compound, is a thermodynamically challenging process due to the low ring strain of the five-membered lactone ring. chinesechemsoc.org However, the development of highly active catalytic systems has enabled the synthesis of polyesters from these monomers. A variety of catalysts, including metal-based complexes and organic molecules, have been shown to be effective for the ROP of related lactones.
Organometallic Catalysts: Lanthanide- and yttrium-based catalysts have demonstrated effectiveness in the ROP of the parent γ-butyrolactone, suggesting their potential applicability to substituted analogues. chinesechemsoc.org Zinc complexes are also widely studied for the ROP of cyclic esters. nih.gov The polymerization typically proceeds through a coordination-insertion mechanism, where the lactone monomer coordinates to the metal center before being inserted into the metal-alkoxide bond, propagating the polymer chain. nih.gov This mechanism allows for good control over the polymer's molecular weight and architecture. nih.gov
Organocatalysts: Metal-free organic catalysts have gained prominence for ROP due to their lower toxicity and high functional group tolerance. chinesechemsoc.org Strong organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU), and phosphazene superbases are effective in promoting the polymerization of lactones. chinesechemsoc.orgrsc.orgnih.gov The mechanism of organocatalyzed ROP can vary depending on the catalyst and the presence of a co-initiator (like an alcohol). It often involves nucleophilic activation of the monomer or the initiator, leading to chain growth. rsc.org The choice of catalyst can significantly influence the reaction rate and the properties of the resulting polymer. rsc.orgrsc.org
| Catalyst Type | Specific Catalyst Example | Typical Monomer | Mechanism | Key Characteristics |
|---|---|---|---|---|
| Organometallic | La[N(SiMe3)2]3 | γ-Butyrolactone | Coordination-Insertion | High activity for low-strain rings. chinesechemsoc.org |
| Organometallic | Zinc Complexes (β-pyrimidyl enolate) | rac-Lactide, ε-Caprolactone | Coordination-Insertion | Produces polymers with controlled molar masses and narrow dispersity. nih.govrsc.org |
| Organocatalyst (Guanidine) | TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | l-Lactide, ω-Pentadecalactone | Hydrogen-Bond Activation | Effective for sequential block copolymer synthesis. nih.gov |
| Organocatalyst (Amidine) | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | β-Lactones | Nucleophilic/Basic | Widely used, but can be less active than TBD for some lactones. rsc.org |
| Organocatalyst (Phosphazene) | tert-Bu-P4 | γ-Butyrolactone | Basic | Superbase effective for polymerizing low-strain monomers. chinesechemsoc.org |
The lactone ring of this compound can be opened by various nucleophiles, typically under acidic or basic conditions, to yield linear, functionalized molecules.
Hydrolysis : In the presence of water and an acid or base catalyst, this compound undergoes hydrolysis to form 4-hydroxynonanoic acid. researchgate.netresearchgate.net Basic hydrolysis (saponification) is irreversible and proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Acid-catalyzed hydrolysis is a reversible equilibrium process involving protonation of the carbonyl oxygen, which activates the carbonyl group toward nucleophilic attack by water. researchgate.net
Alcoholysis : The reaction of the lactone with an alcohol, in the presence of an acid or base catalyst, results in the formation of an ester of 4-hydroxynonanoic acid. This transesterification reaction is a common method for converting cyclic esters to their acyclic counterparts. For example, reaction with methanol (B129727) would yield methyl 4-hydroxynonanoate.
Aminolysis : The reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of 4-hydroxynonanamides. This reaction typically requires more forcing conditions (e.g., higher temperatures) than hydrolysis or alcoholysis, as amines are generally less reactive nucleophiles for ester cleavage. The resulting amides are stable functional groups found in a wide array of molecules.
| Reaction | Nucleophile | Product | Typical Conditions |
|---|---|---|---|
| Hydrolysis | Water (H2O) | 4-Hydroxynonanoic acid | Aqueous acid (e.g., H2SO4) or base (e.g., NaOH) |
| Alcoholysis | Alcohol (R-OH) | Alkyl 4-hydroxynonanoate | Anhydrous alcohol with acid or base catalyst |
| Aminolysis | Amine (R-NH2) | N-substituted 4-hydroxynonanamide | Neat amine, often with heating |
Functional Group Transformations and Derivatization
Beyond ring-opening, the functional groups of this compound can be chemically modified to create a variety of derivatives. These transformations can target the lactone moiety or the pentyl substituent.
The ester functional group within the lactone ring is a versatile handle for chemical synthesis.
Reduction : Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the lactone to the corresponding diol. For this compound, this reaction yields nonane-1,4-diol.
Reaction with Organometallics : Grignard reagents (RMgX) or organolithium compounds (RLi) add twice to the carbonyl group, opening the ring to form a diol with two new carbon-carbon bonds formed at the former carbonyl carbon.
α-Functionalization : The carbon atom adjacent to the carbonyl group (C-3 position) can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for the introduction of substituents at the α-position.
Lactonization : The reverse of hydrolysis, the intramolecular cyclization of 4-hydroxynonanoic acid, is a primary method for synthesizing the lactone ring. scentree.co This is often accomplished using methods that activate the carboxylic acid, such as the Yamaguchi, Corey-Nicolaou, or Mukaiyama procedures. mdpi.com
The term "pentyloxy" in the subject compound name is inconsistent with standard nomenclature for this structure, which features a pentyl group attached to the ring. This saturated alkyl chain is relatively inert to many chemical transformations. Direct functionalization, such as free-radical halogenation, is possible but often suffers from a lack of selectivity, leading to a mixture of products.
A more controlled and common strategy for obtaining derivatives with functionality on the side chain is to begin the synthesis with an already functionalized precursor. For instance, the synthesis of γ-lactones can be achieved through various routes, including the reaction of an appropriate alcohol with an acrylate (B77674) derivative. odowell.com By choosing a pentanol (B124592) derivative with a pre-existing functional group (e.g., an alkene, alkyne, or protected alcohol), one can synthesize a this compound analogue with a functional handle on the side chain, ready for further selective transformations.
Achieving selectivity is crucial when performing chemical transformations on multifunctional molecules.
Chemoselectivity : This refers to the preferential reaction of one functional group over another. The lactone (an ester) is generally less reactive than other carbonyl compounds like aldehydes or ketones. Therefore, a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) could potentially reduce a ketone on the pentyl side chain without affecting the lactone ring, whereas a stronger agent like LiAlH₄ would reduce both. Conversely, reactions targeting the lactone, such as hydrolysis or ROP, can often be performed under conditions that leave other, less reactive functional groups on the molecule untouched.
Regioselectivity : This relates to the site of bond formation or cleavage. In the ring-opening of this compound, nucleophilic attack occurs exclusively at the electrophilic carbonyl carbon, leading to acyl-oxygen cleavage. This is a highly regioselective process. In the context of derivatization, regioselectivity would dictate which position on the molecule is functionalized. For example, α-functionalization via enolate chemistry is a regioselective reaction at the C-3 position, driven by the acidity of the α-protons.
Enantioselective Transformations of this compound and its Derivatives
This compound possesses a chiral center at the C4 position, and thus exists as two enantiomers, (R)- and (S)-4-pentyloxolan-2-one. Despite the importance of stereochemistry in determining the biological and sensory properties of molecules, specific and detailed methodologies for the enantioselective synthesis of this compound are not extensively reported in peer-reviewed scientific literature.
Further research is required to explore and document the enantioselective transformations leading to optically pure (R)- and (S)-4-pentyloxolan-2-one. Such studies would be valuable for correlating specific stereochemistry with biological activity and for the synthesis of complex chiral molecules.
Reaction Kinetics and Mechanistic Elucidation Studies
A thorough search of scientific databases reveals a significant gap in the understanding of the reaction kinetics and mechanisms involving this compound.
Investigation of Reaction Intermediates and Transition States
There is a lack of published studies specifically investigating the reaction intermediates and transition states in either the formation or subsequent reactions of this compound. Mechanistic studies on the formation of γ-lactones in general often propose intermediates such as hydroxylated fatty acids or keto acids, particularly in biosynthetic pathways. However, detailed experimental or computational evidence for these intermediates in the context of this compound synthesis is not available.
Kinetic Isotope Effects in this compound Reactions
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms. At present, there are no published reports on KIE studies for reactions involving this compound. Such studies could provide valuable insights into the rate-determining steps of its formation or transformation, for instance, by isotopic labeling of precursors in its synthesis.
Computational Chemistry for Reaction Mechanism Prediction and Validation
Computational chemistry has become an indispensable tool for predicting and validating reaction mechanisms. However, there is a scarcity of computational studies focused on this compound. Density Functional Theory (DFT) calculations and other computational methods could be employed to model reaction pathways, calculate activation energies, and predict the geometries of transition states for its synthesis and reactions. This area remains largely unexplored for this specific compound.
Role as a Building Block in Complex Molecule Synthesis
While γ-lactones, in general, are recognized as versatile building blocks in organic synthesis, the specific application of this compound in this capacity is not well-documented.
Application in Natural Product Total Synthesis as a Chiral Fragment or Auxiliary
There is a lack of evidence in the scientific literature demonstrating the use of this compound as a chiral fragment or auxiliary in the total synthesis of natural products. More highly functionalized γ-lactones are commonly employed as chiral building blocks due to the presence of additional reactive handles that allow for further elaboration into complex molecular architectures. The relatively simple, unfunctionalized alkyl side chain of this compound may limit its utility as a versatile chiral synthon in the context of complex natural product synthesis.
Synthesis of Analogues and Bioisosteres of this compound
The generation of analogues and bioisosteres of this compound can be achieved through modifications at various positions of the molecule, most notably at the α-carbon to the carbonyl group.
One common strategy to introduce structural diversity is the α-alkylation of the γ-butyrolactone ring. This can be accomplished by first creating an enolate at the α-position using a strong base, followed by reaction with an alkyl halide. A convenient method involves the condensation of γ-butyrolactone with aldehydes in the presence of a base like sodium methoxide (B1231860) or sodium ethoxide to yield α-alkenyl-γ-butyrolactones. These intermediates can then be reduced, for example, through catalytic transfer hydrogenation, to afford α-alkyl-γ-butyrolactones. researchgate.net This two-step process allows for the introduction of a wide variety of substituents at the α-position, thereby creating a library of analogues.
For instance, while not specific to the 4-pentyl derivative, studies on the general γ-butyrolactone scaffold have demonstrated that the introduction of different alkyl groups at the α-position can be readily achieved. nih.gov
Another approach to creating analogues involves the bioisosteric replacement of the lactone's endocyclic oxygen atom. For example, reaction with Lawesson's reagent can convert the carbonyl group to a thiocarbonyl, and subsequent manipulations can lead to the corresponding γ-thiobutyrolactones. Such modifications can significantly alter the electronic and lipophilic properties of the molecule. nih.gov
Furthermore, the concept of bioisosterism can be extended to replacing the entire lactone ring with other cyclic structures that mimic its spatial and electronic features. One such bioisostere for the carboxylic acid group (which can be considered as the opened form of the lactone) is the tetrazole ring. openaccessjournals.com While direct conversion of a lactone to a tetrazole is not a commonly reported transformation, a synthetic route could involve the ring-opening of this compound to the corresponding γ-hydroxy carboxylic acid, followed by conversion of the carboxylic acid to a nitrile, which can then undergo a [2+3] cycloaddition with an azide (B81097) source to form the tetrazole ring. nih.govacs.org
The table below summarizes potential synthetic strategies for creating analogues and bioisosteres of this compound based on the general reactivity of γ-butyrolactones.
| Transformation | Reagents and Conditions | Product Type | Potential Application |
| α-Alkylation | 1. Base (e.g., LDA, NaOMe) 2. Alkyl halide or Aldehyde followed by reduction | α-Substituted this compound | Analogue Synthesis |
| Thionation | Lawesson's reagent | 4-Pentyl-thioxolan-2-one | Bioisostere Synthesis |
| Ring-opening/Tetrazole formation | 1. Base hydrolysis 2. Conversion of COOH to CN 3. NaN3, Lewis Acid | γ-Hydroxy-pentyl-tetrazole | Bioisostere Synthesis |
Construction of Heterocyclic Systems Incorporating this compound Substructures
The γ-butyrolactone core of this compound is an excellent starting point for the synthesis of various nitrogen-containing heterocyclic systems, primarily through reactions involving the electrophilic carbonyl carbon.
A prominent transformation is the conversion of γ-lactones to γ-lactams (pyrrolidinones). This is typically achieved by reacting the lactone with ammonia or primary amines at elevated temperatures and pressures. google.com The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, leading to ring opening to form a γ-hydroxyamide intermediate, which then undergoes intramolecular cyclization to yield the corresponding N-substituted or N-unsubstituted pyrrolidin-2-one. This reaction is a fundamental method for incorporating the 4-pentyl-pyrrolidinone substructure into larger molecular frameworks.
Another important class of heterocyclic compounds that can be synthesized from γ-butyrolactones are pyridazinones. The reaction of γ-butyrolactones with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 6-substituted-4,5-dihydropyridazin-3(2H)-ones. nih.gov This transformation involves the nucleophilic attack of hydrazine, followed by cyclization and dehydration, effectively replacing the endocyclic oxygen with a nitrogen-nitrogen single bond.
The following table outlines key reactions for the construction of heterocyclic systems from a this compound precursor.
| Starting Material | Reagents and Conditions | Product Heterocyclic System |
| This compound | Primary Amine (R-NH2), High Temperature, High Pressure | 1-Substituted-5-pentylpyrrolidin-2-one |
| This compound | Hydrazine Hydrate (N2H4·H2O), Reflux | 6-Pentyl-4,5-dihydropyridazin-3(2H)-one |
These synthetic transformations highlight the utility of this compound as a versatile building block for accessing a wide array of novel chemical entities with potential applications in various fields of chemical research.
Advanced Characterization Methodologies in 4 Pentyloxolan 2 One Research
Advanced Spectroscopic Techniques for Structural Elucidation
Advanced spectroscopic techniques are indispensable for the detailed structural analysis of 4-pentyloxolan-2-one, providing insights into its atomic connectivity, molecular weight, and functional groups.
High-Resolution NMR Spectroscopy (2D, Diffusion, Solid-State NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules like this compound. libretexts.orgchemguide.co.ukelsevier.com While standard one-dimensional (1D) NMR provides basic information, advanced techniques offer deeper insights.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons within the molecule. These methods help to resolve spectral congestion that can occur in 1D spectra. rsc.org For instance, in a complex molecule, the signals from different protons can overlap, making interpretation difficult. 2D NMR spreads these signals into two dimensions, revealing the coupling relationships between adjacent protons and the direct correlation between protons and the carbons they are attached to.
Diffusion-Ordered Spectroscopy (DOSY) , another NMR technique, can be used to study the size and shape of molecules in solution by measuring their diffusion coefficients. This can be particularly useful for analyzing mixtures and understanding intermolecular interactions.
Solid-State NMR provides information about the structure and dynamics of this compound in its solid form. High-resolution magic-angle-spinning (HR-MAS) NMR spectroscopy is a specific technique that can be applied to intact tissue samples to study the metabolic profile, which could include the detection and characterization of metabolites like this compound. nih.gov
| Technique | Information Provided | Application in this compound Research |
| 2D NMR (e.g., COSY, HSQC) | Atomic connectivity, proton-proton and proton-carbon correlations. rsc.org | Elucidation of the complete molecular structure and assignment of all proton and carbon signals. |
| Diffusion-Ordered Spectroscopy (DOSY) | Molecular size and diffusion coefficients. | Analysis of purity and study of intermolecular interactions in solution. |
| Solid-State NMR (HR-MAS) | Structure and dynamics in the solid state. nih.gov | Characterization of the compound in solid matrices or biological tissues. nih.gov |
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of this compound. Techniques like time-of-flight (TOF) and Orbitrap mass analyzers provide high mass accuracy, allowing for the unambiguous identification of the compound. acs.orgmdpi.com
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is unique to the molecule's structure. For this compound, major fragments are observed at m/z values that correspond to specific losses from the parent ion, such as the loss of the pentyl side chain or parts of the lactone ring. vulcanchem.com For example, a prominent peak at m/z 85 is characteristic of the γ-butyrolactone ring structure. nih.gov
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like this compound in complex mixtures, such as food and beverages. acs.orgnih.gov
| Technique | Information Provided | Application in this compound Research |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. acs.orgmdpi.com | Confirmation of the molecular formula (C9H16O2). nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns for structural elucidation. | Identification of characteristic fragments to confirm the lactone structure and side chain. vulcanchem.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds in mixtures. acs.orgnih.gov | Quantification and identification in various matrices like food and environmental samples. acs.org |
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Intermolecular Interaction Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the functional groups present and the molecule's conformation.
FTIR spectroscopy is particularly useful for identifying the characteristic carbonyl (C=O) stretching vibration of the lactone ring in this compound, which typically appears around 1770 cm⁻¹. vulcanchem.com Shifts in this peak can indicate changes in the molecular environment or intermolecular interactions, such as hydrogen bonding.
Raman spectroscopy provides complementary information to FTIR and is especially useful for studying non-polar bonds and symmetric vibrations. It can be used to investigate the conformational isomers of the pentyl chain and the lactone ring.
| Technique | Key Vibrational Mode | Application in this compound Research |
| FTIR Spectroscopy | Carbonyl (C=O) stretch (~1770 cm⁻¹). vulcanchem.com | Confirmation of the lactone functional group and study of intermolecular interactions. |
| Raman Spectroscopy | C-C stretching and bending modes. | Analysis of conformational isomers and molecular structure. |
Circular Dichroism (CD) Spectroscopy for Chiral this compound
This compound possesses a chiral center at the C4 position, meaning it can exist as two non-superimposable mirror images called enantiomers (R and S). Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. bath.ac.ukarxiv.orghebmu.edu.cn It measures the differential absorption of left and right circularly polarized light. bath.ac.uk
A chiral molecule will exhibit a unique CD spectrum, and its enantiomer will show a mirror-image spectrum. This allows for the determination of the absolute configuration of a chiral center and the enantiomeric purity of a sample. The sign and intensity of the Cotton effects in the CD spectrum are related to the spatial arrangement of atoms around the chiral center. hebmu.edu.cn While specific CD data for this compound is not widely published in general literature, the technique is fundamental for the characterization of its individual enantiomers, such as (R)-gamma-nonalactone. thegoodscentscompany.comnih.gov
Chromatographic and Separation Science Applications
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the resolution of its stereoisomers.
Chiral Chromatography for Enantiomeric Excess and Stereoisomer Separation
The separation of the enantiomers of this compound is crucial as they can have different sensory properties and biological activities. Chiral chromatography is the primary method used to achieve this separation. rotachrom.comchromatographyonline.comchiralpedia.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. rotachrom.comhplc.eu
Various types of chiral stationary phases are available, with polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) being widely used for their broad applicability. chromatographyonline.comchiralpedia.com Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be equipped with chiral columns for this purpose. rotachrom.comchiralpedia.com The choice of the mobile phase and column conditions can significantly impact the separation efficiency. rotachrom.com
The development of efficient chiral separation methods is critical for obtaining enantiomerically pure samples for further study and for quality control in the flavor and fragrance industry.
| Chromatographic Technique | Principle | Application in this compound Research |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. rotachrom.com | Determination of enantiomeric excess and separation of R- and S-isomers. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers in the liquid phase using a chiral stationary phase. chiralpedia.com | Preparative separation of enantiomers for further analysis and application. |
Biological and Biochemical Research Applications Excluding Human Clinical and Safety Studies
Microbial Metabolism and Biosynthesis Pathways Involving 4-Pentyloxolan-2-one
This compound, also widely known as γ-nonalactone, is a naturally occurring lactone with a characteristic coconut-like aroma. medcraveonline.com Its production and degradation by various microorganisms have been a subject of significant research, primarily driven by the demand for natural flavoring agents. medcraveonline.com
Enzymatic Transformations and Degradation of this compound by Microorganisms
The microbial transformation of various substrates into γ-nonalactone is a key area of biotechnological interest. The degradation of fatty acids through microbial metabolism is a primary route for its formation. libretexts.org Specifically, the β-oxidation pathway in yeast is a well-established process for producing lactones. mdpi.com This process involves the cyclic removal of two-carbon units from a fatty acid chain. mdpi.com
For instance, yeasts such as Saccharomyces cerevisiae and Sporobolomyces odorus can produce γ-nonalactone from linoleic acid. researchgate.net The process involves lipoxygenation to form 9- and 13-hydroperoxide derivatives, which are then further broken down. researchgate.net Two distinct biosynthetic routes in yeast have been elucidated: one involving 13-lipoxygenation and β-oxidation to yield (S)-γ-nonalactone, and another involving 9-lipoxygenation and Baeyer-Villiger oxidation to produce (R)-γ-nonalactone. researchgate.net
The degradation of C18 polyunsaturated acids to C9 unsaturated γ-lactones through the action of lipoxygenase is not limited to linoleic acid but also occurs with linolenic acid. google.com When a mixture of these acids is used as a substrate, a corresponding mixture of C9 γ-lactones is produced. google.com
Isolation from Microbial Sources and Elucidation of Novel Biosynthetic Routes
γ-Nonalactone has been isolated from various microbial sources, particularly fungi and yeasts. medcraveonline.com For example, it is known to be an aroma-active compound in fermented products like beer. researchgate.net Its presence has also been detected in cultures of the yeast Sporobolomyces salmonicolor. mdpi.com
Research has focused on elucidating the biosynthetic pathways leading to γ-nonalactone. Studies using labeled precursors have been instrumental in this regard. For example, experiments with deuterated linoleic acid and its lipoxygenation products have helped to unravel the biosynthetic routes in yeast. researchgate.net It has been shown that 4-oxononanoic acid is a direct precursor to γ-nonalactone, with its formation being a result of linoleic acid degradation. researchgate.net
The fungus Botrytis cinerea, responsible for noble rot in grapes, has been associated with significantly higher concentrations of γ-nonalactone in botrytized wines. researchgate.net This suggests that the precursors to γ-nonalactone are either produced by the fungus itself or through alterations it induces in the grape's metabolism. researchgate.net
Table 1: Microbial Sources and Precursors for this compound (γ-Nonalactone) Biosynthesis
| Microorganism | Precursor(s) | Key Pathway(s) | Resulting Enantiomer(s) |
|---|---|---|---|
| Saccharomyces cerevisiae | Linoleic acid, 4-oxononanoic acid | 13-Lipoxygenation, β-oxidation | (S)-γ-nonalactone |
| Saccharomyces cerevisiae | Linoleic acid | 9-Lipoxygenation, Baeyer-Villiger oxidation | (R)-γ-nonalactone |
| Sporobolomyces odorus | Linoleic acid | Lipoxygenation | Not specified |
| Botrytis cinerea (in grapes) | Likely from fungal metabolism or altered grape metabolism | Not fully elucidated | Not specified |
| Pichia ohmeri, Pichia stipitis | C18 unsaturated hydroxy acids (e.g., from linoleic acid) | Degradation of hydroxy acids | γ-nonanolide and unsaturated derivatives |
Data sourced from multiple studies investigating microbial lactone production. researchgate.netgoogle.com
Role in Inter-Species Chemical Communication
Chemical signals are fundamental to interactions between organisms. While research is ongoing, this compound has been identified as a potential player in these complex communication networks.
The compound has been investigated for its role as a pheromone in insects. thegoodscentscompany.com Pheromones are chemical substances released by an animal that affect the behavior or physiology of others of its species.
In the context of plant interactions, allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. researchgate.net γ-Nonalactone has been identified as a constituent of the essential oil of Persicaria lapathifolia, which exhibited allelopathic activity against the weed Echinochloa colona. researchgate.netdntb.gov.ua The essential oil significantly inhibited germination and seedling growth, suggesting a role for its components, including γ-nonalactone, in plant-plant competition. researchgate.net
Quorum sensing is a system of stimulus and response correlated to population density that bacteria use to coordinate gene expression. nih.gov This cell-to-cell communication relies on the production and detection of signal molecules called autoinducers. nih.gov While many lactones, specifically acyl-homoserine lactones, are well-known autoinducers in Gram-negative bacteria, the direct, specific role of this compound in quorum sensing is an area requiring more targeted research. nih.govmdpi.com
Cellular and Molecular Interactions in Non-Mammalian Systems
The influence of this compound extends to the cellular and molecular level, particularly in how it interacts with and modulates biological processes in non-mammalian organisms.
Investigation of Molecular Targets and Mechanism of Action in Plant-Pathogen Interactions
Plants have evolved sophisticated defense mechanisms to combat pathogens. genome.jp These defense responses are often mediated by complex signaling networks involving phytohormones. frontiersin.orgmedicine.dp.ua Pathogens, in turn, can secrete effector molecules to suppress these defenses. nih.gov
While direct research into the specific molecular targets of this compound in plant-pathogen interactions is limited, its identification as an allelochemical suggests it can influence plant physiology. researchgate.net Allelochemicals can act by disrupting various cellular processes in the target plant, such as membrane permeability, enzyme activity, or gene expression. scirp.org Understanding how this compound might modulate a plant's defense signaling pathways, such as those involving salicylic (B10762653) acid or jasmonic acid, presents a valuable avenue for future research. frontiersin.org The ability of some pathogens to manipulate host hormone signaling pathways to their advantage underscores the complexity of these interactions. genome.jp
Modulation of Microbial Growth or Biofilm Formation (Mechanism-focused)
The ability of certain compounds to interfere with microbial growth and community behaviors like biofilm formation is of significant interest. Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which can protect them from environmental stresses. jrmds.in The formation of a biofilm is a multi-step process often regulated by quorum sensing. jrmds.infrontiersin.org
Some lactones are known to possess antimicrobial properties. mdpi.com The precise mechanisms by which this compound might modulate microbial growth are not fully elucidated but could involve disruption of cell membranes or interference with essential metabolic pathways. Research into other lactones has shown they can inhibit virulence factors and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa by targeting quorum sensing systems. nih.gov For example, the compound paecilomycone was found to inhibit the production of specific quorum sensing signal molecules, thereby reducing virulence and biofilm formation. nih.gov This suggests a potential mechanism by which lactones, possibly including this compound, could exert their effects on microbial communities. The process of biofilm formation itself is complex, involving initial attachment, colonization, and maturation, all of which are potential targets for inhibitory compounds. frontiersin.orgimrpress.com
Biotechnological Production of this compound and its Precursors through Biocatalysis
The production of this compound, commonly known as γ-nonalactone, through biotechnological means has garnered significant research interest, driven by consumer demand for natural ingredients in food and fragrance products. marketresearchintellect.comnih.gov Biocatalysis, which utilizes whole microbial cells or isolated enzymes, presents a sustainable alternative to traditional chemical synthesis. nih.govscentree.co This approach leverages the metabolic pathways of various microorganisms, particularly yeasts, to convert natural precursors into valuable lactones. nih.govmdpi.com
Research has elucidated several biosynthetic routes for this compound in microorganisms. A primary precursor is linoleic acid, a common fatty acid. oeno-one.euoeno-one.eu Yeasts such as Saccharomyces cerevisiae and Sporobolomyces odorus can metabolize linoleic acid via lipoxygenation to form 9- and 13-hydroperoxide derivatives. oeno-one.euoeno-one.euresearchgate.net These intermediates are then further processed through different enzymatic pathways to yield this compound. researchgate.net
Labeling experiments with S. cerevisiae have revealed two distinct, stereoselective pathways originating from linoleic acid:
A pathway involving 13-lipoxygenation, reduction, β-oxidation, and one α-oxidation step results primarily in the (S)-enantiomer of this compound. researchgate.netacs.org
An alternative route begins with 9-lipoxygenation and reduction, followed by a Baeyer-Villiger oxidation, which yields the (R)-enantiomer. researchgate.netacs.org
Another key precursor identified in research is 4-oxononanoic acid. oeno-one.euoeno-one.euresearchgate.net Studies using labeled 4-oxononanoic acid in Merlot and Cabernet Sauvignon musts demonstrated its biotransformation into this compound by Saccharomyces cerevisiae during alcoholic fermentation. acs.orgresearchgate.net This conversion was found to be (R)-enantioselective. researchgate.netacs.org The concentration of this precursor in grape musts can range from trace amounts to 60 µg/L. acs.orgresearchgate.net
Various microorganisms have been investigated for their ability to produce this compound and other lactones. Non-conventional yeasts are particularly effective biocatalysts. For instance, species such as Pichia ohmeri and Pichia stipitis are capable of producing this compound when cultured in a substrate containing an unsaturated C₁₈ hydroxy-acid with a hydroxyl group at the C₁₃ position, such as coriolic acid. google.com Other research has pointed to the use of Candida albicans and Candida tropicalis for the biotransformation of linoleic acid into this compound. nih.gov The broader field of lactone biosynthesis has extensively studied the yeast Yarrowia lipolytica for producing related compounds like γ-decalactone from substrates such as ricinoleic acid and castor oil. mdpi.com
The following table summarizes key research findings on the biocatalytic production of this compound.
Table 1: Biocatalytic Production of this compound | Microorganism | Substrate(s) | Product(s) | Key Findings | Citations | | :--- | :--- | :--- | :--- | :--- | | Saccharomyces cerevisiae | Linoleic Acid | (S)-γ-nonalactone, (R)-γ-nonalactone | Elucidated two distinct biosynthetic routes via 13-lipoxygenation and 9-lipoxygenation. researchgate.netacs.org | | Saccharomyces cerevisiae | 4-Oxononanoic Acid | (R)-γ-nonalactone | Demonstrated (R)-enantioselective biotransformation during alcoholic fermentation of grape must. acs.orgresearchgate.net | | Sporobolomyces odorus | Linoleic Acid | γ-nonalactone | Produces the compound from linoleic acid via its hydroperoxide derivatives. oeno-one.euoeno-one.euresearchgate.net | | Pichia ohmeri, Pichia stipitis | Unsaturated C₁₈ hydroxy-acid (e.g., R-coriolic acid) | γ-nonalactone | Capable of producing γ-lactones with 9 carbon atoms from specific hydroxy-fatty acids. google.com | | Candida albicans | Linoleic Acid | γ-nonalactone | Identified as a biocatalyst for producing γ-nonalactone. nih.gov | | Candida tropicalis | Linoleic Acid | γ-nonalactone | Identified as a biocatalyst for producing γ-nonalactone. nih.gov |
Materials Science and Engineering Applications of 4 Pentyloxolan 2 One
4-Pentyloxolan-2-one as a Monomer for Polymer Synthesis
The primary route to polymerizing this compound is through ring-opening polymerization (ROP), a process that converts cyclic monomers into linear or cyclic polymers. While five-membered γ-lactones are known to be less reactive in ROP than their six-membered (δ) or seven-membered (ε) counterparts due to lower ring strain, their polymerization is achievable under specific catalytic conditions. nih.govacs.orguc.edu
The synthesis of polyesters from this compound involves the cleavage and subsequent polymerization of its ester ring. This reaction is typically promoted by various catalysts, including organocatalysts like diphenyl phosphate (B84403) (DPP) or strong phosphazene superbases, which have proven effective for the ROP of challenging γ-lactones. researchgate.netnih.gov
Given the thermodynamic challenge of homopolymerizing γ-lactones, a more common and effective strategy is copolymerization. nih.gov By incorporating this compound with other more reactive cyclic ester monomers, such as ε-caprolactone (CL) or lactide (LA), it is possible to synthesize random or block copolymers. rsc.orgresearchgate.net This approach allows for the precise tuning of the resulting material's properties. For instance, incorporating the pentyl-substituted lactone can modify the hydrophobicity, crystallinity, and degradation rate of a parent polyester (B1180765) like poly(ε-caprolactone) (PCL) or poly(lactic acid) (PLA). rsc.orgdiva-portal.org
Copolymerization is a versatile technique used to modify the properties of plastics to meet specific needs, such as reducing crystallinity or modifying the glass transition temperature. wikipedia.org The process involves polymerizing two or more different monomer species together, resulting in a polymer with combined characteristics. wikipedia.orgchemrxiv.org
Table 1: Examples of Catalytic Systems for Ring-Opening Polymerization of Lactones This table is illustrative and based on systems used for γ-lactones and other related cyclic esters.
| Catalyst System | Monomer(s) | Typical Polymerization Conditions | Reference |
|---|---|---|---|
| Diphenyl Phosphate (DPP) | δ-Nonalactone, δ-Decalactone | Room temperature, high monomer concentration (≥ 3 M) | researchgate.net |
| Tin(II) Octoate (Sn(Oct)₂) | α-bromo-γ-butyrolactone and ε-caprolactone/L-lactide | Bulk, 110 °C | researchgate.net |
| Cyclic Trimeric Phosphazene Base (CTPB) | γ-Butyrolactone | -60 °C, in the presence of an alcohol initiator | nih.gov |
| Yttrium bis(phenolate) complexes | Functional β-lactones | Varies with catalyst structure, often with isopropanol | rsc.org |
This compound possesses a chiral center at the carbon atom bearing the pentyl group. This means it exists as two distinct enantiomers: (R)-4-pentyloxolan-2-one and (S)-4-pentyloxolan-2-one. nih.gov The stereochemistry of the monomer used in polymerization can have a profound impact on the microstructure (tacticity) of the resulting polymer chain.
Using a stereochemically pure monomer (either R or S) can lead to the formation of an isotactic polymer, where all the side chains are on the same side of the polymer backbone. In contrast, polymerizing a racemic mixture (a 50:50 mix of R and S enantiomers) can result in a syndiotactic polymer (alternating side chains) or an atactic polymer (random side chain arrangement), depending on the catalyst and polymerization conditions. rsc.org
These differences in microstructure directly influence the polymer's macroscopic properties. For example, isotactic and syndiotactic polymers have highly regular structures that allow the chains to pack closely together, often resulting in semi-crystalline materials with higher melting points, increased stiffness, and slower degradation rates. Atactic polymers, being irregular, cannot pack as efficiently and are typically amorphous, softer, and have lower glass transition temperatures. rsc.org Research on functional polyhydroxyalkanoates (PHAs) has shown that the catalyst system can be tuned to control the stereoselectivity of the ROP, yielding polymers with predictable properties based on their tacticity. rsc.org
Application in Advanced Functional Materials
The unique chemical structure of this compound—combining a biodegradable ester linkage with a flexible, hydrophobic pentyl side chain—makes its polymers and copolymers attractive for various advanced applications.
Polyesters derived from lactones are among the most important classes of biodegradable polymers, valued as sustainable alternatives to conventional, non-degradable plastics. uc.edudiva-portal.org The ester bonds in the polymer backbone are susceptible to hydrolysis, which can be further accelerated by microbial enzymes, allowing the material to break down into non-toxic byproducts. uc.edunih.gov
The incorporation of this compound into polyester chains can be used to tailor their degradation profiles. The pentyl side chain increases the hydrophobicity of the material, which may slow down the rate of hydrolytic degradation compared to polyesters with more hydrophilic backbones. However, this same feature can enhance its compatibility in blends with other bioplastics like PLA or PHAs, potentially improving mechanical properties such as flexibility and impact resistance. nih.gov The development of such copolymers is a key strategy for creating a new family of degradable materials with improved functional properties over commonly used polyesters. rsc.org
Table 2: Properties of Selected Lactone Monomers and Related Polymers
| Monomer | Resulting Homopolymer | Key Characteristics & Potential Applications | Reference |
|---|---|---|---|
| ε-Caprolactone | Poly(ε-caprolactone) (PCL) | Semi-crystalline, low glass transition temp. (~-60°C), biodegradable. Used in biomedical devices and long-term drug delivery. | nih.gov |
| γ-Butyrolactone | Poly(γ-butyrolactone) (PγBL) | Challenging to polymerize but creates a completely recyclable polymer. Potential for circular economy plastics. | nih.gov |
| β-Butyrolactone | Poly(β-butyrolactone) (PHB) | A type of polyhydroxyalkanoate (PHA), bioresorbable but can be brittle. Used in biomedical applications and packaging. | nih.gov |
| This compound (γ-Nonalactone) | Poly(this compound) | Expected to be hydrophobic and flexible due to the pentyl side chain. Could be used to create soft, degradable bioplastics or as a toughening agent in blends. | uc.edudiva-portal.org |
While specific research on the use of poly(this compound) in coatings and adhesives is not extensively documented, the general properties of aliphatic polyesters suggest potential in this area. The pentyl side chain would likely impart low surface energy and good adhesion to non-polar substrates. Copolymers containing this monomer could be formulated into pressure-sensitive adhesives or as additives to improve the flexibility and water resistance of coating formulations. The biodegradability of the polymer backbone is an attractive feature for developing environmentally benign "green" adhesives and temporary coatings.
The field of smart materials, which respond to external stimuli like temperature, pH, or light, is another potential area of application. While there is no direct research demonstrating the use of poly(this compound) in such systems, its copolymers could be designed to exhibit responsive behavior. For example, block copolymers could be synthesized where one block is based on this compound (providing a stable, hydrophobic domain) and another block is a known responsive polymer. Such architectures could self-assemble into micelles or other nanostructures that change their shape or release an encapsulated substance in response to a specific trigger.
Integration into Nanomaterial Synthesis and Hybrid Systems
The integration of lactone derivatives, including this compound, into the fabrication of nanomaterials and hybrid systems represents a sophisticated approach to developing advanced materials. These systems leverage the chemical characteristics of the lactone to create nanostructures or to be encapsulated within them, forming functional hybrid materials. Research in this domain often focuses on the self-assembly properties of molecules and the creation of composite materials where a polymer matrix, potentially derived from a lactone, is combined with nanoscale fillers.
Fabrication of Nanoparticles and Nanocomposites Utilizing this compound Derivatives
While the direct use of this compound as a primary building block for synthesizing nanoparticles is not widely documented, its derivatives and related compounds are instrumental in the fabrication of various nanoscale systems. The application of lactones in this field primarily falls into two categories: their role in the formation of self-assembled nanostructures and their use as monomers for polymers that form the matrix of nanocomposites.
Self-Assembled Nanostructures and Nanocarriers:
This compound, also known as γ-nonalactone, can act as a component in lipid-based dispersions that self-assemble into various nanostructures. Research has shown that the addition of γ-nonalactone to monolinolein-based systems can induce phase transitions, leading to the formation of different liquid crystalline phases. news-medical.net These structures, which include emulsified microemulsions (L2 phase), hexagonal phases (H2), and bicontinuous cubic phases (V2), are effective nanocarriers for functional compounds. news-medical.net The specific phase and its structural parameters are dependent on the concentration of the lactone, demonstrating its role in engineering the architecture of the nanomaterial. news-medical.net
Furthermore, the encapsulation of hydrophobic compounds like γ-nonalactone within nanoparticle carriers is a key area of application. google.com Patent literature describes compositions where fragrant compounds, including γ-nonalactone, are contained within the lipid bilayer of liposomes. google.com This creates a hybrid system where the nanoparticle serves as a delivery vehicle for the lactone. In some instances of "green synthesis," γ-nonalactone present in plant extracts has been part of the medium for producing metallic nanoparticles, such as silver nanoparticles, although it does not act as the primary reducing or capping agent. researchgate.net
Polylactone-Based Nanocomposites:
A more established route for creating nanomaterials from lactones involves their polymerization. Polymers derived from lactones, known as polyesters, can serve as the matrix for nanocomposites. In this approach, the polyester is physically blended with nanoscale fillers like montmorillonite (B579905) clay or carbon nanotubes (CNTs). nih.gov The resulting nanocomposite material exhibits properties superior to the individual components. For example, methods for creating nanocomposites of poly(ε-caprolactone) (PCL), a widely studied polyester, with montmorillonite and CNTs have been developed to enhance material properties. nih.gov Although research has not focused heavily on creating homopolymers from this compound due to thermodynamic challenges, the principles of forming nanocomposites are broadly applicable to copolymers containing this lactone. plos.org
| System Type | Lactone Role | Resulting Nanostructure/Nanomaterial | Key Finding |
| Lipid Dispersion | Structural Component | Emulsified Microemulsion, Hexagonal Phase, Bicontinuous Cubic Phase | γ-Nonalactone induces phase transitions in monolinolein dispersions, allowing for the engineering of nanocarrier structure. news-medical.net |
| Liposomes | Encapsulated Agent | Fragrance-loaded Nanoparticles | Hydrophobic lactones like γ-nonalactone can be encapsulated for controlled release applications. google.com |
| Polymer Blend | Matrix Material | Polylactone/Clay Nanocomposite | Polymers from lactones can be reinforced with nanofillers to create high-performance composite materials. nih.govicm.edu.pl |
Engineering of Material Properties through this compound Incorporation
The incorporation of this compound into polymer structures is a strategic method for engineering the properties of the final material. This is primarily achieved through ring-opening polymerization (ROP), where the lactone ring is opened and linked to form long polyester chains. By carefully selecting comonomers and controlling the polymerization process, materials with tailored characteristics can be developed.
A significant challenge in using 5-membered γ-lactones like this compound is their inherent thermodynamic stability. researchgate.net The low ring strain of the five-membered ring makes it less favorable to polymerize compared to lactones with larger rings (e.g., ε-caprolactone). plos.orggoogle.com This has historically limited the development of homopolymers from γ-lactones under standard conditions. researchgate.netresearchgate.net
However, recent advancements have shown that these thermodynamic hurdles can be overcome, particularly through copolymerization. By reacting a γ-lactone with a more reactive monomer, it is possible to incorporate the γ-lactone units into the polymer chain, thereby modifying the properties of the resulting copolymer. plos.org Research on related γ-lactones, such as γ-butyrolactone and γ-valerolactone, demonstrates that this approach can significantly alter material properties. For instance, copolymerizing γ-butyrolactone with ethylene (B1197577) glycol can enhance the mechanical properties, water solubility, biodegradation rate, and biocompatibility of the final product. mdpi.com
Studies on the copolymerization of γ-valerolactone with ε-caprolactone have shown that the resulting polyesters exhibit improved hydrophilicity and faster hydrolytic degradation kinetics compared to pure poly(ε-caprolactone). plos.org The properties of the copolymer can be tuned by adjusting the monomer feed ratio. This principle is directly applicable to this compound; its incorporation would be expected to introduce the hydrophobicity of its pentyl side chain, allowing for the fine-tuning of properties like water absorption and degradation behavior.
Organocatalytic ROP of structurally similar 5-alkyl δ-lactones, such as δ-nonalactone, has been investigated in detail, providing a model for the polymerization of this compound. rsc.org These studies show that reaction conditions (monomer concentration, temperature, catalyst) are critical for achieving high monomer conversion and producing polyesters with controlled molecular weights and low dispersity. rsc.org The ability to create well-defined block copolymers, for example by combining a polyether block with a polyester block derived from a substituted lactone, further expands the possibilities for engineering materials with specific functionalities, from robust plastics to tough elastomers. researchgate.netrsc.org
| Polymer System | Lactone Incorporated | Method | Engineered Property | Research Finding |
| Poly(γ-butyrolactone-co-ethylene glycol) | γ-Butyrolactone | Copolymerization | Mechanical properties, solubility, biocompatibility | Copolymerization improves multiple key properties for biomedical applications. mdpi.com |
| Poly(γ-valerolactone-co-ε-caprolactone) | γ-Valerolactone | Ring-Opening Copolymerization | Hydrophilicity, degradation kinetics | The inclusion of the γ-lactone results in a more hydrophilic and faster-degrading polyester. plos.org |
| Poly(δ-nonalactone) | δ-Nonalactone | Organocatalytic ROP | Molecular weight, dispersity | Living polymerization is achievable under optimized conditions, allowing for controlled synthesis of polyesters. rsc.org |
| Polyether-Polyester Block Copolymer | 5-Alkyl δ-Lactones | Sequential ROP | Block architecture | A "catalyst switch" strategy allows for the one-pot synthesis of well-defined block copolymers with tailored properties. rsc.org |
Environmental and Sustainability Aspects in 4 Pentyloxolan 2 One Research
Biodegradation and Environmental Fate Studies (Pathway Elucidation)
Understanding the environmental persistence and degradation pathways of 4-pentyloxolan-2-one is crucial for evaluating its ecological impact. Studies suggest that biodegradation is a significant process in its environmental fate. nih.gov
Research Findings: In a standard 28-day Closed Bottle Test using an activated sludge inoculum, this compound (referred to as dihydro-5-pentyl-2(3H)-furanone) demonstrated significant biodegradation. nih.gov At a concentration of 2.84 mg/L, the compound achieved 71% degradation over the test period, indicating that it is not expected to persist long in aquatic environments or soil where microbial activity is present. nih.gov
The potential for bioaccumulation can be estimated using the partition coefficient between n-octanol and water (log Kow). For this compound, the log Kow has been estimated to be 2.08, suggesting a moderate potential for bioaccumulation. hpa.gov.tw
While specific degradation pathway studies for this compound are not extensively detailed in public literature, related microbiological processes offer insight. For instance, the microbial synthesis of lactones from hydroxylated fatty acids involves beta-oxidation, where the fatty acid chain is shortened by two-carbon units at a time. google.com It is plausible that the biodegradation of this compound in the environment follows a similar reverse pathway, where the lactone ring is hydrolyzed to the corresponding 4-hydroxynonanoic acid, which is then metabolized via beta-oxidation.
Environmental Fate Data for this compound
| Parameter | Value/Result | Test Guideline/Method | Source |
|---|---|---|---|
| Aerobic Biodegradation | 71% degradation in 28 days | Closed Bottle Test (Activated Sludge) | nih.gov |
| Bioaccumulation Potential (log Kow) | 2.08 | US EPA Estimation Program | hpa.gov.tw |
Development of Green Synthesis and Sustainable Production Technologies
The flavor and fragrance industry is experiencing a significant shift towards sustainability, spurring research into green and bio-based production methods for compounds like this compound. datainsightsmarket.com These efforts aim to reduce reliance on petrochemical feedstocks and develop more environmentally benign manufacturing processes. datainsightsmarket.com
Conventional vs. Green Synthesis Routes: Conventional chemical synthesis of this compound often involves the radical-initiated addition of primary fatty alcohols, such as hexanol, to acrylic acid. nih.govchemicalbook.com While effective, these methods may use petroleum-derived precursors and catalysts.
In contrast, green and sustainable technologies focus on biotechnology and the use of renewable feedstocks. marketresearchintellect.com A prominent area of research is the use of microbial fermentation to produce "natural" this compound. google.com Specific microorganisms, including yeasts like Pichia ohmeri and Pichia stipitis, have been successfully used to produce the compound. google.com These processes utilize natural precursors, such as coriolic acid, which is a hydroxylated derivative of linoleic acid found in vegetable oils. google.com The microbial pathway involves the biodegradation of the C18 coriolic acid via beta-oxidation to yield the C9 gamma-nonalactone. google.com This biotechnological approach represents a significant advancement in sustainable production.
Comparison of Synthesis Routes for this compound
| Synthesis Type | Method | Precursors | Key Advantages | Source |
|---|---|---|---|---|
| Conventional Chemical | Radical addition | Hexanol, Acrylic Acid | Established process | nih.govchemicalbook.com |
| Green/Biotechnological | Microbial Fermentation (e.g., Pichia stipitis) | Coriolic Acid (from Linoleic Acid) | Renewable feedstock, "natural" label, milder process conditions | google.com |
Life Cycle Assessment Methodologies for this compound and its Products
An LCA for this compound would involve a four-stage process:
Goal and Scope Definition: This initial step defines the purpose of the assessment, the exact product system to be studied, and the functional unit (e.g., the environmental impact per kilogram of product). vanguard.deventurewell.org It also sets the system boundaries, which can be cradle-to-gate (from raw material extraction to the finished product at the factory gate) or cradle-to-grave (including use and disposal). bccampus.ca For instance, an LCA could aim to compare the environmental footprint of the biotechnological route versus the conventional chemical synthesis route. rsc.org
Life Cycle Inventory (LCI): This is a data-intensive phase that quantifies all inputs and outputs within the system boundaries. bccampus.ca It includes raw materials, energy consumption, water usage, and all environmental releases such as air emissions, water effluents, and solid waste for each stage of production. vanguard.de
Life Cycle Impact Assessment (LCIA): In this stage, the inventory data is translated into potential environmental impacts. bccampus.ca This is achieved using characterization factors that link emissions to specific impact categories. epa.gov Tools like the EPA's Tool for the Reduction and Assessment of Chemicals and Other Environmental Impacts (TRACI) provide these factors for categories such as global warming potential, acidification, eutrophication, and ozone depletion. epa.gov
Interpretation: The final stage involves analyzing the results from the LCI and LCIA to identify the life cycle stages or processes with the most significant environmental impacts ("hotspots"). vanguard.de These findings provide a basis for making informed decisions on process improvements, technology choices, and policy development. europa.eu
The LCA conducted on the production of γ-valerolactone (GVL), a structurally similar compound, provides a relevant example of this methodology in practice. That study evaluated different catalytic hydrogenation routes, providing thermodynamic insights and an environmental impact comparison to identify the most benign chemical practice. rsc.org
The Four Stages of a Life Cycle Assessment (LCA)
| Stage | Description | Key Components | Governing Standard |
|---|---|---|---|
| 1. Goal and Scope Definition | Defining the purpose, system boundaries, and functional unit of the study. | Cradle-to-gate/grave, functional unit, allocation methods. | ISO 14041 |
| 2. Life Cycle Inventory (LCI) | Quantifying energy, raw material inputs, and environmental releases. | Data collection, material and energy balances. | ISO 14041 |
| 3. Life Cycle Impact Assessment (LCIA) | Assessing the potential environmental impacts based on the LCI results. | Classification, characterization, normalization of impacts (e.g., CO2eq). | ISO 14042 |
| 4. Interpretation | Evaluating the results to draw conclusions and make recommendations. | Identification of significant issues, sensitivity analysis, conclusions. | ISO 14043 |
Future Research Directions and Perspectives on 4 Pentyloxolan 2 One
Emerging Methodologies for Synthesis and Derivatization
Traditional synthesis of 4-pentyloxolan-2-one often involves methods like the intramolecular esterification of 4-hydroxynonanoic acid or the radical-initiated reaction between acrylic acid and hexanol. vulcanchem.comresearchgate.net However, the field is evolving towards more efficient, selective, and sustainable approaches.
Catalytic Innovations: Emerging synthetic strategies are increasingly reliant on catalysis. Manganese-catalyzed C-H bond activation is a promising avenue for lactonization, offering high selectivity. acs.orgtorvergata.it Palladium-catalyzed reactions, such as the tandem β,γ-dehydrogenation and vinyl C-H olefination of carboxylic acids, are being developed for the synthesis of related β-alkylidene-γ-lactones. nih.gov Furthermore, copper-catalyzed carboesterification of alkenes presents a novel route to γ-lactone derivatives. researchgate.net
Biocatalysis: The demand for natural ingredients is driving the exploration of biocatalytic methods. marketresearchintellect.com Yeasts, including Saccharomyces cerevisiae and non-conventional yeasts like Yarrowia lipolytica, are being engineered and optimized for the production of γ-lactones from lipid precursors like linoleic acid. researchgate.netnih.gov These biotransformation processes, which can involve pathways like β-oxidation and Baeyer-Villiger-type oxidation, offer a green alternative to chemical synthesis. researchgate.netnih.gov
Photocatalysis and Organocatalysis: Visible-light-mediated reactions are gaining traction for their mild conditions. Photoredox catalysis has been successfully employed for atom-transfer radical addition to synthesize γ-butyrolactones. mdpi.com Similarly, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the asymmetric synthesis of complex γ-lactone structures, such as spirooxindole-γ-lactones. mdpi.comrsc.org
Derivatization Strategies: Research is also focused on creating novel derivatives of the γ-lactone core. This includes the synthesis of α-methylene-γ-butyrolactones and spirocyclic γ-butyrolactones, which can possess unique biological activities. rsc.orgresearchgate.net The development of methods for the late-stage functionalization of the lactone ring allows for the creation of diverse molecular architectures with potentially new properties. acs.org
Table 1: Emerging Synthesis and Derivatization Methodologies
| Methodology | Catalyst/System | Key Features | Potential Products |
|---|---|---|---|
| Metal-Catalyzed C-H Activation | Manganese Complexes | High site- and diastereoselectivity for C-H lactonization. acs.orgtorvergata.it | Substituted γ-lactones |
| Palladium-Catalyzed Dehydrogenation | Pd(OAc)₂ with specific ligands | Tandem dehydrogenation and olefination of carboxylic acids. nih.gov | β-alkylidene-γ-lactones |
| Copper-Catalyzed Carboesterification | Copper catalysts | Carboesterification of unactivated alkenes. researchgate.net | Polysubstituted γ-lactones |
| Biocatalysis | Saccharomyces cerevisiae, Yarrowia lipolytica | Utilizes natural metabolic pathways for "green" synthesis. marketresearchintellect.comresearchgate.netnih.gov | Enantiomerically enriched γ-lactones |
| Photoredox Catalysis | Visible light, photocatalysts | Mild reaction conditions, radical-based transformations. mdpi.com | Functionalized γ-butyrolactones |
| N-Heterocyclic Carbene (NHC) Catalysis | Chiral NHCs | Asymmetric synthesis of complex lactone structures. mdpi.comrsc.org | Spirocyclic γ-butyrolactones |
Exploration of Untapped Reactivity and Novel Transformation Pathways
The reactivity of the this compound core, particularly the lactone ring, offers significant opportunities for synthetic innovation. The inherent strain and electrophilic sites of the γ-lactone motif are being exploited in novel chemical transformations. nih.gov
The lactone ring can undergo nucleophilic attack at two primary sites: the acyl carbon, leading to ring-opening and the formation of β-hydroxy carbonyl derivatives, or at the β-carbon, resulting in β-substituted carboxylic acids. nih.gov The outcome is often dependent on the nature of the nucleophile.
Novel Cyclization and Annulation Reactions: New methods are being developed to construct the γ-lactone ring itself through innovative pathways. One such approach is the formal [4+1] annulation of cyclopropyl (B3062369) amides, mediated by a Lewis acid, which involves a tandem ring-opening and intramolecular cyclization. thieme-connect.com Another novel strategy is the visible light and molecular iodine-mediated intermolecular carboesterification of alkenes, which can be controlled to achieve specific diastereoselectivity. acs.org
Tandem and Cascade Reactions: Efficiency in organic synthesis is often achieved through tandem or cascade reactions, where multiple bonds are formed in a single operation. The palladium-catalyzed triple C-H functionalization for the synthesis of γ-alkylidene lactones from carboxylic acids and styrenes is a prime example of such a sophisticated transformation. chemrxiv.org
Oxidative Transformations: Oxidative reactions provide another avenue for novel transformations. For instance, the oxidative ring contraction of dihydropyran-2-ones has been shown to produce γ-butyrolactones diastereoselectively. mdpi.com Furthermore, photoinduced Baeyer-Villiger oxidation of cyclic ketones offers a modern approach to synthesizing γ-lactones under mild conditions. researchgate.net
Potential for Novel Applications in Non-Pharmacological Domains
While the primary application of this compound is in the flavor and fragrance industry, its unique chemical properties suggest potential for use in other non-pharmacological areas.
Agrochemicals: There is evidence that γ-nonalactone can act as a multi-species attractant for grain beetles. vulcanchem.com This suggests a potential application in pest management as a component of lures for monitoring or trapping insect pests, offering a targeted and potentially more environmentally friendly alternative to broad-spectrum insecticides.
Materials Science: Lactones are known precursors for the synthesis of polyesters. The ring-opening polymerization of lactones is a common method for producing biodegradable polymers. While this application is more established for simpler lactones, the pentyl substituent in this compound could be exploited to create polymers with tailored properties, such as altered hydrophobicity, crystallinity, and degradation rates. The derivatization of the lactone ring could further expand the range of accessible polymer structures and functionalities. ontosight.ai
Flavor and Fragrance Enhancement: Beyond its direct use as a coconut aroma, this compound is used as a fixative in perfumes, enhancing the longevity of other fragrance components. chemrxiv.org Research into its interaction with other aroma compounds could lead to more sophisticated and stable fragrance and flavor formulations. thegoodscentscompany.com Its creamy and waxy undertones are valuable in creating complex scent profiles for a wide range of consumer products. vulcanchem.com
Table 2: Non-Pharmacological Applications and Future Potential
| Domain | Current/Potential Application | Underlying Principle | Research Direction |
|---|---|---|---|
| Agrochemicals | Pest attractant for grain beetles. vulcanchem.com | Semiochemical activity, mimicking natural cues. | Identification of target pest species; formulation development for controlled release. |
| Flavor & Fragrance | Coconut aroma, flavor enhancer, perfume fixative. vulcanchem.comchemrxiv.orgthegoodscentscompany.com | Volatility and interaction with olfactory receptors. | Synergistic effects with other aroma compounds; development of novel flavor profiles. |
| Materials Science | Precursor for biodegradable polyesters. ontosight.ai | Ring-opening polymerization of the lactone. | Synthesis of novel polymers with tailored properties; investigation of material characteristics. |
Advanced Computational Modeling for Predictive Research and Material Design
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and molecular properties, thereby guiding experimental work.
Mechanistic Elucidation: Density Functional Theory (DFT) and other quantum mechanics/molecular mechanics (QM/MM) calculations are being used to investigate the mechanisms of γ-lactone synthesis and reactivity. rsc.orgresearchgate.netnih.gov For example, computational studies have been employed to understand the stereoselectivity of NHC-catalyzed annulation reactions that produce spirocyclic γ-butyrolactones. rsc.org These models can help rationalize why a particular stereoisomer is formed preferentially by analyzing the transition state energies of competing reaction pathways.
Reactivity Prediction: Computational models can predict the electrophilicity of different α,β-unsaturated lactones, providing a quantitative measure of their reactivity as Michael acceptors. nih.govrsc.org This information is crucial for designing new reactions and understanding the biological activity of these compounds. By calculating properties like bond lengths and reaction energy profiles, researchers can predict the most likely sites of nucleophilic attack on the lactone ring and its derivatives. nih.gov
Guiding Catalyst and Material Design: Computational modeling plays a key role in the design of new catalysts for lactone synthesis. By simulating the interaction between a catalyst and substrate, researchers can design ligands that promote specific C-H bond activations or enhance stereoselectivity. nih.gov In the realm of materials science, computational methods can be used to predict the properties of polymers derived from this compound and its derivatives, such as their thermal stability, mechanical strength, and biodegradability, thus accelerating the discovery of new materials with desired characteristics.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-pentyloxolan-2-one with high purity, and how can reaction conditions be optimized?
- Methodology : Use a two-step synthesis involving cyclization of pentyl-substituted precursors under controlled anhydrous conditions. Optimize reaction parameters (temperature, catalyst loading, solvent polarity) via factorial design experiments. Monitor purity using gas chromatography (GC) coupled with mass spectrometry (MS) . For reproducibility, document all steps meticulously, including solvent drying protocols and inert gas purging, following guidelines for experimental rigor in organic chemistry .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?
- Methodology : Combine nuclear magnetic resonance (NMR) (¹H, ¹³C, DEPT-135) and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups and regiochemistry. For structural ambiguities (e.g., stereochemical assignments), employ 2D NMR techniques (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations) . Validate spectral assignments against reference data from authenticated samples or databases like NIST Chemistry WebBook .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro assays?
- Methodology : Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., cell line variability, assay conditions). Replicate key experiments using standardized protocols (e.g., ISO 10993-5 for cytotoxicity). Apply statistical tools (ANOVA, regression analysis) to isolate confounding factors . Include negative controls and dose-response curves to validate specificity .
Q. What computational strategies are suitable for modeling the solvent interactions and thermodynamic stability of this compound?
- Methodology : Use density functional theory (DFT) with implicit solvation models (e.g., COSMO-RS) to predict solubility parameters. Validate simulations with experimental differential scanning calorimetry (DSC) and vapor pressure osmometry. For dynamic behavior, employ molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) . Cross-check results with phase-diagram studies to ensure thermodynamic consistency .
Q. How should researchers design experiments to investigate the environmental degradation pathways of this compound under varying pH and UV exposure?
- Methodology : Implement a multifactorial design testing pH (2–12), UV intensity (254–365 nm), and ionic strength. Use high-performance liquid chromatography (HPLC) with photodiode array detection to monitor degradation products. For pathway elucidation, isolate intermediates via preparative chromatography and characterize with high-resolution MS (HRMS) and tandem MS/MS . Include kinetic modeling (e.g., pseudo-first-order rate constants) to predict environmental persistence .
Methodological Considerations
- Data Reporting : Adhere to the Beilstein Journal’s guidelines for experimental reproducibility: include full synthetic procedures, spectral raw data, and statistical analysis in supplementary materials .
- Contradiction Management : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting hypotheses for further testing .
- Validation : Use triangulation (e.g., combining experimental, computational, and literature data) to strengthen conclusions, as recommended in analytical chemistry best practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
